1,3-Bis(2-methoxyphenyl)urea
Overview
Description
1,3-Bis(2-methoxyphenyl)urea is an organic compound with the molecular formula C15H16N2O3 It is a derivative of urea where two 2-methoxyphenyl groups are attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(2-methoxyphenyl)urea can be synthesized through several methods. One common approach involves the reaction of 2-methoxyaniline with phosgene to form 2-methoxyphenyl isocyanate, which is then reacted with another equivalent of 2-methoxyaniline to yield the desired product. The reaction typically occurs under mild heating conditions and in the presence of a base such as sodium acetate .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of safer and more scalable methods. For instance, the reaction of 2-methoxyaniline with carbon dioxide and a suitable catalyst can produce the isocyanate intermediate, which is then reacted with another equivalent of 2-methoxyaniline. This method avoids the use of hazardous reagents like phosgene and is more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The urea moiety can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are commonly used.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1,3-Bis(2-methoxyphenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 1,3-Bis(2-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(4-methoxyphenyl)urea
- 1,3-Bis(2,4-dimethoxyphenyl)urea
- 1,3-Bis(2,5-dimethoxyphenyl)urea
- 1,3-Bis(3-trifluoromethylphenyl)urea
- 1,3-Bis(2-chlorophenyl)urea
Uniqueness
1,3-Bis(2-methoxyphenyl)urea is unique due to the presence of methoxy groups at the ortho positions of the phenyl rings. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The methoxy groups can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s stability and efficacy in various applications .
Properties
IUPAC Name |
1,3-bis(2-methoxyphenyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-13-9-5-3-7-11(13)16-15(18)17-12-8-4-6-10-14(12)20-2/h3-10H,1-2H3,(H2,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLDWMVASPWDQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00304171 | |
Record name | N,N'-bis(2-methoxyphenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00304171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226-63-7 | |
Record name | NSC164419 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164419 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N'-bis(2-methoxyphenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00304171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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